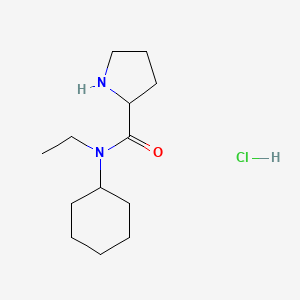

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Description

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic carboxamide derivative featuring a pyrrolidine (5-membered azacycloalkane) backbone. The compound is substituted at the pyrrolidine nitrogen with a cyclohexyl group and an ethyl group, while the carboxamide moiety is positioned at the 2-pyrrolidine carbon.

Properties

IUPAC Name |

N-cyclohexyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-2-15(11-7-4-3-5-8-11)13(16)12-9-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGPIXGRKGZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Oxalyl Chloride Method

One of the most effective methods for synthesizing pyrrolidine carboxamide derivatives is the oxalyl chloride method. This involves:

- Conversion of the corresponding carboxylic acid (pyrrolidine-2-carboxylic acid derivative) to the acid chloride using oxalyl chloride.

- Subsequent reaction with the appropriate amine (N-cyclohexyl-N-ethylamine) to form the amide bond.

This method is favored for its high yields and the ability to successfully isolate desired products across various substituted anilines and amines. It is particularly suitable for compounds where the amine component is sterically hindered or contains cyclic groups like cyclohexyl.

Peptide Coupling Reagents (EDCI/DMAP and HBTU/DIEA)

Alternative methods involve peptide coupling reagents such as:

- EDCI (1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide) combined with DMAP (4-dimethylaminopyridine).

- HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine).

These reagents facilitate the coupling of carboxylic acids with amines under mild conditions, often used when sensitive functional groups are present. However, the oxalyl chloride method has been shown to be more suitable for the class of anilines and amines related to pyrrolidine carboxamides, yielding better product isolation and purity.

Salt Formation

After synthesis of the free base amide, the hydrochloride salt is typically prepared by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step improves the compound’s solubility and stability, which is important for handling and biological testing.

Example Synthetic Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine-2-carboxylic acid + Oxalyl chloride, catalytic DMF, solvent (e.g., dichloromethane), 0°C to room temp | Conversion of acid to acid chloride | Formation of acid chloride intermediate |

| 2 | Acid chloride + N-cyclohexyl-N-ethylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | Amide bond formation | N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide (free base) |

| 3 | Free base + HCl in ethanol or ether | Salt formation | N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride |

Research Findings and Comparative Analysis

Yield and Purity

- The oxalyl chloride method typically affords high yields (60–90%) with good purity due to efficient conversion and minimal side reactions.

- Peptide coupling methods may yield slightly lower amounts and require careful purification steps.

Structural Considerations

- Hydrophobic substituents such as cyclohexyl groups contribute to binding affinity in biological targets (e.g., MDM2 inhibitors) and influence the choice of synthetic route to preserve these groups.

- The presence of the ethyl group on the nitrogen enhances solubility and may affect pharmacokinetic properties.

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxalyl chloride method | Oxalyl chloride, DMF, amine, base | 0°C to RT, DCM solvent | 70–90 | High yield, suitable for sterically hindered amines |

| EDCI/DMAP coupling | EDCI, DMAP, amine, base | Room temp, mild conditions | 50–75 | Mild, but sometimes lower yield |

| HBTU/DIEA coupling | HBTU, DIEA, amine | Room temp, mild conditions | 55–80 | Efficient for sensitive substrates |

| Salt formation | HCl in ethanol or ether | Room temp | Quantitative | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, with the CAS number 1236262-24-0, features a pyrrolidine ring structure that contributes to its biological activity. The molecular formula is , and it is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various applications in research and industry .

Scientific Research Applications

-

Pharmacological Studies

This compound has been studied for its interactions with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways, such as enoyl acyl carrier protein reductase (InhA), which is crucial for the treatment of multidrug-resistant tuberculosis . -

Drug Development

The compound's unique structural characteristics allow for modifications that can enhance its pharmacological properties. It has been explored as a potential lead compound in the development of new therapeutic agents targeting various diseases, including bacterial infections and possibly neurodegenerative disorders due to its neuroprotective properties . -

Biological Activity

Studies have shown that derivatives of pyrrolidine carboxamides exhibit significant biological activities, including antimicrobial effects. For instance, certain pyrrolidine carboxamides have been identified as potent inhibitors of InhA, with some compounds showing improved binding affinity through structural optimization .

Case Study 1: Inhibition of Mycobacterium tuberculosis

Research published in the Journal of Medicinal Chemistry highlighted a series of pyrrolidine carboxamides as effective inhibitors of InhA. One compound demonstrated an IC50 value of 10.05 μM, indicating strong potential for further development into antituberculosis agents .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds found that modifications to the pyrrolidine structure can significantly alter their activity profiles. This suggests that this compound could be optimized for enhanced neuroprotective effects against conditions such as Alzheimer’s disease .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide | Cyclohexyl-substituted amide | Potential increased stability and altered pharmacokinetics |

| N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide | Benzyl-substituted amide | Enhanced lipophilicity; potential CNS activity |

| (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | Chiral variant | Specific enantiomeric activity; relevance in stereochemistry studies |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Properties of Selected Carboxamide Derivatives

*Inferred values due to lack of direct evidence for the target compound.

Key Observations:

Ring Size and Conformation: The pyrrolidine ring (5-membered) in the target compound likely imposes greater ring strain and a smaller spatial footprint compared to the piperidine (6-membered) analog . This difference may influence binding to biological targets, such as enzymes or receptors, due to steric and conformational factors.

Substituent Effects :

- Cyclohexyl vs. Hydroxyethyl : The cyclohexyl group in the target compound increases hydrophobicity, favoring lipid bilayer penetration, whereas the hydroxyethyl substituent in the analog (CAS 1236262-90-0) enhances aqueous solubility and hydrogen-bonding capacity .

- Chloro and Ethoxy Groups : The dihydroindole analog (CAS 1384866-31-2) incorporates halogen and alkoxy groups, which may improve binding affinity to hydrophobic pockets or modulate electron distribution in aromatic systems .

Pharmacological and Physicochemical Implications

- Lipophilicity : Cyclohexyl-substituted derivatives (target compound and piperidine analog) are predicted to exhibit higher logP values compared to hydroxyethyl-substituted analogs, impacting blood-brain barrier permeability and metabolic clearance rates.

- Solubility : The hydroxyethyl analog (CAS 1236262-90-0) is expected to have superior water solubility (>50 mg/mL) due to its polar hydroxyl group, whereas the target compound may require formulation aids for dissolution .

- Synthetic Accessibility : Piperidine-based analogs (e.g., CAS 1220039-16-6) are more commonly reported in commercial databases, suggesting established synthetic routes, while pyrrolidine derivatives may require specialized protocols .

Biological Activity

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic compound classified within the pyrrolidine derivatives, notable for its potential applications in biological research and medicinal chemistry. Its molecular formula is C₁₃H₂₅ClN₂O, with a molecular weight of approximately 250.81 g/mol. This compound is primarily encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. These effects are significant in protecting neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases.

Antinociceptive Properties

The compound has also demonstrated potential antinociceptive activity, suggesting its utility in pain management therapies. This property aligns with other pyrrolidine derivatives known for their analgesic effects.

Interaction with Neurotransmitter Systems

Although specific mechanisms of action remain poorly defined, preliminary studies suggest that the compound may interact with various neurotransmitter systems, influencing receptor binding profiles and potentially modulating synaptic transmission.

Comparative Analysis of Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide | Pyrrolidine derivative | Potential increased stability and altered pharmacokinetics |

| N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide | Benzyl-substituted amide | Enhanced lipophilicity; potential CNS activity |

| (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | Chiral variant | Specific enantiomeric activity; relevance in stereochemistry studies |

In Vitro Studies

In vitro studies have highlighted the compound's interaction with various biological targets, although comprehensive data on its specific binding affinities and mechanisms are still lacking. The absence of detailed safety profiles or toxicity data necessitates caution in its application.

Molecular Docking Studies

Molecular docking studies are essential for predicting the binding interactions between this compound and potential biological targets. While no specific docking studies have been reported yet for this compound, similar pyrrolidine derivatives have shown promising results in binding to key receptors involved in pain modulation and neuroprotection.

Q & A

Q. What analytical techniques are recommended for characterizing the purity of N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride?

Methodological Answer:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method, similar to that used for amitriptyline hydrochloride (Table 6 in ), can separate and quantify the target compound from impurities. Parameters include a C18 column, mobile phase gradient (e.g., acetonitrile-phosphate buffer), and UV detection at 210–260 nm.

- Impurity Profiling: Use reference standards (e.g., Imp. F(EP), Imp. G(EP)) to identify and quantify related substances (). Retention time matching and spiking studies are critical for validation.

- Spectroscopic Techniques: Confirm structural integrity via -NMR and FT-IR, referencing molecular descriptors from analogous compounds (e.g., ).

Q. How can researchers synthesize this compound?

Methodological Answer:

- Synthetic Route: React 2-pyrrolidinecarboxamide with cyclohexyl and ethyl amines under nucleophilic substitution conditions. Neutralize the free base with hydrochloric acid to form the hydrochloride salt (analogous to methods in ).

- Purification: Recrystallize from ethanol/water mixtures to achieve >98% purity (HPLC). Monitor residual solvents via GC-MS.

Q. What key impurities should be monitored during synthesis?

Methodological Answer:

Q. What are the optimal storage conditions for this compound?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles across synthesis batches?

Methodological Answer:

- Root-Cause Analysis: Compare impurity retention times against EP pharmacopeial standards (e.g., Imp. F(EP), G(EP)) ().

- Reaction Optimization: Adjust reaction stoichiometry, temperature, or catalyst loading to suppress side reactions. Use DOE (Design of Experiments) to identify critical factors.

Q. How to develop a stability-indicating HPLC method for this compound?

Methodological Answer:

Q. What degradation pathways are observed under accelerated stress conditions?

Methodological Answer:

Q. How can reaction conditions be optimized to minimize impurity formation?

Methodological Answer:

Q. How to validate a quantitative 1H^1H1H-NMR method for this compound?

Methodological Answer:

- Internal Standard: Use maleic acid (δ 6.3 ppm) for quantification.

- Validation Parameters: Assess linearity (R >0.999), LOD/LOQ (0.1–1.0 mg/mL), and precision (RSD <1.5%) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.